Glucarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

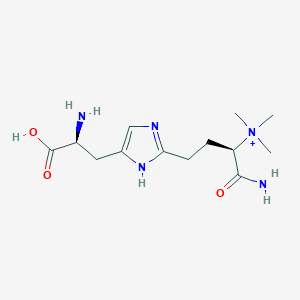

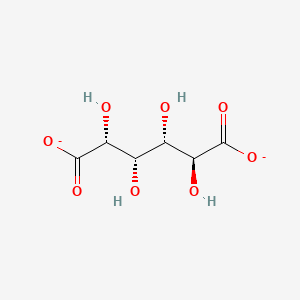

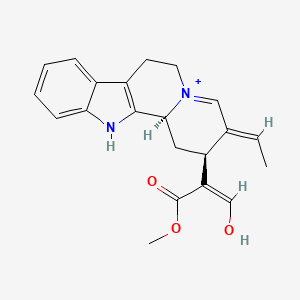

D-glucarate(2-) is dicarboxylate anion of D-glucaric acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a D-glucarate(1-).

Wissenschaftliche Forschungsanwendungen

Glucarate-Based Molecular Imaging Probes

Glucarate, a six-carbon dicarboxylic acid, is utilized in molecular imaging probes like [99mTc]glucarate and [18F]glucarate. These probes have shown potential in early detection of myocardial infarction, tissue viability evaluation, monitoring therapeutic effectiveness, and noninvasive imaging of certain tumors, including drug-resistant types. The binding of [99mTc]glucarate to histones in necrotic tissues and its tumor-seeking mechanism related to glucose transporter 5 expression are notable features (Zhang et al., 2020).

Glucarate in Pathogen Metabolism

Glucarate, an oxidized glucose product, serves as a carbon source for pathogens like Salmonella enterica. The presence of glucarate impacts Salmonella's virulence and ability to utilize other monosaccharides. The study highlights the role of glucarate in the metabolic pathways of pathogenic bacteria (Lamichhane-Khadka et al., 2013).

Glucaric Acid in Industry

Glucaric acid, derived from glucose, is increasingly used in the food industry, showing therapeutic uses such as hormone regulation and immune function enhancement. Its production through microbial fermentation is a growing area of interest, offering a sustainable alternative to chemical oxidation (Qiu et al., 2015).

Cell-Free Production of Glucaric Acid

Advances in cell-free biocatalysis have enabled efficient production of glucaric acid from glucose-derived materials. This method overcomes limitations like toxicity issues and suboptimal enzyme ratios found in microbial (in vivo) production processes (Petroll et al., 2019).

Glucarate in Cancer Imaging

[99mTc]glucarate has been evaluated as a potential cancer imaging agent, particularly in detecting breast cancer. Its selective tumor uptake and rapid clearance from non-target organs indicate its promise as a non-invasive imaging tool (Gambini et al., 2011).

Glucaric Acid in Biopolymer Production

D-glucaric acid's potential in biopolymer production and cancer treatment has been explored, with efforts to enhance its biosynthetic route from glucose in E. coli, leading to significant improvements in production efficiency (Shiue & Prather, 2013).

Synthesis of High Purity Glucaric Acid

Methods for isolating glucaric acid as a pure, crystalline solid have been developed, crucial for its applications in food, pharmaceuticals, and polymer industries (Armstrong et al., 2017).

Glucarate in Disease Prevention

Glucarate's role in inhibiting chemical carcinogen-induced rat mammary tumorigenesis has been demonstrated. Its dietary supplementation shows a significant antiproliferative effect on mammary epithelium, suggesting its potential in cancer prevention (Walaszek et al., 1990).

Eigenschaften

Produktname |

Glucarate |

|---|---|

Molekularformel |

C6H8O8-2 |

Molekulargewicht |

208.12 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |

InChI-Schlüssel |

DSLZVSRJTYRBFB-LLEIAEIESA-L |

Isomerische SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)